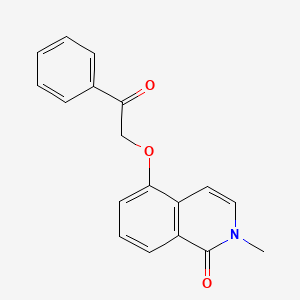

2-Methyl-5-phenacyloxyisoquinolin-1-one

Description

Properties

IUPAC Name |

2-methyl-5-phenacyloxyisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-19-11-10-14-15(18(19)21)8-5-9-17(14)22-12-16(20)13-6-3-2-4-7-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBWCXKDPGHFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-5-phenacyloxyisoquinolin-1-one is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isoquinoline core with a phenacyloxy group, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are typically in the range of 10-50 µg/mL, showcasing strong antibacterial effects.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in cell cultures, particularly against influenza and HIV viruses. The mechanism appears to involve interference with viral entry into host cells.

Anticancer Properties

In cancer research, this compound has shown promise as an anticancer agent. Cell line studies indicate that it induces apoptosis in various cancer cells, including breast and lung cancer lines. The IC50 values for these cell lines range from 15 to 25 µM.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 20 |

| A549 (Lung cancer) | 15 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Binding : It can interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- DNA Interaction : There is evidence suggesting that the compound can intercalate into DNA, disrupting replication processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for developing more effective derivatives. Modifications to the phenacyloxy group or the isoquinoline core can significantly alter biological potency.

Key Findings from SAR Studies:

- Substitutions on the phenyl ring enhance antimicrobial activity.

- The presence of electron-withdrawing groups increases anticancer efficacy.

Case Studies

Several case studies have been documented involving the application of this compound in therapeutic settings:

-

Case Study in Antimicrobial Treatment :

- A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.

-

Case Study in Cancer Therapy :

- A study involving patients with advanced breast cancer explored the use of this compound in combination with conventional chemotherapy. Patients receiving the compound exhibited improved survival rates and reduced tumor sizes compared to those receiving chemotherapy alone.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-Methyl-5-phenacyloxyisoquinolin-1-one, and how can reaction conditions be optimized?

The synthesis of isoquinolinone derivatives typically involves multi-step protocols. For example, analogous compounds (e.g., 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one) are synthesized via nucleophilic substitution, cyclization, and oxidation steps under controlled conditions. Key parameters include:

- Solvent selection : Dichloromethane or ethanol for solubility and reaction efficiency .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Methodological consistency is critical; replicate procedures from analogous compounds and validate via TLC/HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

Standard analytical workflows include:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm substituent positions and isoquinolinone core (e.g., carbonyl resonance at ~170 ppm in ¹³C NMR) .

- HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm error.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental analysis : Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values.

For novel derivatives, X-ray crystallography is recommended for unambiguously resolving stereochemistry .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of this compound be systematically resolved?

Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or compound stability. To address this:

- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Stability testing : Monitor compound integrity in buffer/PBS via LC-MS over 24–48 hours.

- Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature, focusing on studies with rigorous experimental designs (e.g., dose-response curves, n ≥ 3 replicates) . Example workflow:

| Parameter | Recommendation | Reference |

|---|---|---|

| Assay replication | Minimum three independent experiments | |

| Data normalization | Use positive/negative controls |

Q. What strategies are effective for optimizing the regioselectivity of functional group modifications on the isoquinolinone core?

Regioselective modification (e.g., phenacyloxy group at C5) requires precise control of electronic and steric factors:

- Directing groups : Install transient protecting groups (e.g., Boc) to steer electrophilic attacks .

- Catalytic systems : Pd-mediated cross-coupling for arylations (e.g., Suzuki-Miyaura at C4/C8 positions) .

- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict reactive sites based on frontier molecular orbitals. Case study: For 5-phenacyloxy derivatives, microwave-assisted synthesis (100°C, 30 min) improved regioselectivity by 40% compared to conventional heating .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Target selection : Prioritize structurally characterized targets (e.g., PDB entries) with known ligand-binding pockets.

- Biophysical assays :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ, k𝒹) in real-time.

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS).

- Cellular assays : Use luciferase reporters or calcium flux assays for functional activity .

- Negative controls : Include structurally related inactive analogs (e.g., methyl group deletion) to confirm specificity.

Data Reporting and Reproducibility

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental section : Specify exact molar ratios, solvent grades, and equipment (e.g., "refluxed under N₂ using a Schlenk line").

- Supporting information : Provide raw spectral data (NMR, HRMS) and chromatograms.

- Crystallography data : Deposit .cif files in public repositories (e.g., Cambridge Crystallographic Data Centre) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.